4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile
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Overview
Description
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C7H5ClN2S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloropyrimidine with methylthioglycolate, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium carbonate in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amino or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active molecules, including anticancer and antiviral agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylthieno[2,3-d]pyrimidine: Similar structure but different substitution pattern.
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: Similar core structure with different functional groups.
Uniqueness
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized molecules for various applications .
Properties
Molecular Formula |
C8H4ClN3S |
---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
4-chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H4ClN3S/c1-4-11-6-2-5(3-10)13-7(6)8(9)12-4/h2H,1H3 |
InChI Key |
SLZUNQHHBKVACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=C2)C#N |
Origin of Product |
United States |
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